molecular formula C18H29Cl2NO3 B2886777 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217846-53-1

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2886777
CAS No.: 1217846-53-1
M. Wt: 378.33
InChI Key: GQQUAIWRZVELIN-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxy linker, and a dimethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form 2-(4-chlorophenoxy)ethanol.

    Introduction of the Piperidinyl Group: The next step involves the reaction of 2-(4-chlorophenoxy)ethanol with 3,5-dimethylpiperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired intermediate.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 2-chloropropanol under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or piperidinyl moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with cellular receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition or activation of signaling cascades, alteration of gene expression, or modulation of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
  • 1-(2-(4-Methylphenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
  • 1-(2-(4-Fluorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO3.ClH/c1-14-9-15(2)11-20(10-14)12-17(21)13-22-7-8-23-18-5-3-16(19)4-6-18;/h3-6,14-15,17,21H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQUAIWRZVELIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)Cl)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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